N-Benzylglycine ethyl ester (CAS 6436-90-4) is a selectively protected, organic-soluble amino acid derivative widely procured as a building block for peptidomimetics, heterocycles, and active pharmaceutical ingredients (APIs) . Featuring both an ethyl ester for carboxylate protection and a benzyl group for tunable amine sterics, it functions as a highly reactive secondary amine [1]. Unlike standard primary amino acid esters, this compound prevents unwanted over-alkylation during complex multi-step syntheses while maintaining excellent solubility in standard aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . Its orthogonal reactivity profile makes it a critical precursor for N-alkylated peptides and pharmaceutical intermediates.
Attempting to substitute N-Benzylglycine ethyl ester with unsubstituted glycine ethyl ester typically results in severe over-alkylation, leading to complex mixtures of mono- and di-alkylated products that require resource-intensive chromatographic separation [1]. Conversely, substituting with the free acid, N-benzylglycine, introduces severe solubility limitations in aprotic organic solvents due to its zwitterionic nature, forcing the use of mixed aqueous systems or phase-transfer catalysts that complicate downstream workup. Furthermore, using carbamate-protected alternatives (like N-Boc-glycine ethyl ester) completely quenches the amine's nucleophilicity, preventing the direct N-derivatization required for synthesizing peptoids or specific heterocyclic scaffolds [1].
When constructing N-alkylated peptide backbones or heterocycles, the secondary amine of N-benzylglycine ethyl ester remains sufficiently nucleophilic for direct acylation or alkylation[1]. In contrast, carbamate-protected equivalents like N-Boc-glycine ethyl ester exhibit near-zero nucleophilicity at the nitrogen atom, requiring a complete deprotection step before further N-functionalization can occur. This allows N-benzylglycine ethyl ester to participate in multi-component reactions or direct cyclizations with significantly fewer synthetic steps [1].
| Evidence Dimension | Nitrogen nucleophilicity for direct derivatization |
| Target Compound Data | Highly reactive secondary amine (direct acylation/alkylation possible) |
| Comparator Or Baseline | N-Boc-glycine ethyl ester (non-nucleophilic carbamate nitrogen) |
| Quantified Difference | Eliminates 1-2 synthetic steps (deprotection/neutralization) per N-functionalization cycle |
| Conditions | Standard organic phase peptide or heterocycle synthesis |
Procuring the N-benzyl derivative streamlines synthetic routes by allowing direct N-elaboration without intermediate deprotection steps.
The steric bulk of the N-benzyl group effectively restricts further unguided alkylation under standard conditions[1]. When reacting with electrophiles, N-benzylglycine ethyl ester yields cleanly defined tertiary amine products. Unprotected glycine ethyl ester, however, acts as a primary amine and is notoriously prone to over-alkylation, frequently yielding mixtures containing 20-40% of unwanted N,N-dialkylated byproducts depending on the electrophile equivalent [2]. The use of the pre-benzylated ester bypasses this statistical product distribution, directly improving the isolated yield of the target intermediate [1].
| Evidence Dimension | Selectivity against over-alkylation |
| Target Compound Data | >95% selectivity for single-addition tertiary amine products |
| Comparator Or Baseline | Glycine ethyl ester (typically yields 20-40% di-alkylated byproducts) |
| Quantified Difference | Up to 40% reduction in unwanted poly-alkylated impurities |
| Conditions | Reaction with standard alkyl halides or electrophiles in organic solvents |
Reduces the need for costly and time-consuming chromatographic purifications, directly lowering the cost of goods in API intermediate manufacturing.
The ethyl esterification of the carboxylate group completely disrupts the zwitterionic network present in N-benzylglycine free acid [1]. As a result, N-benzylglycine ethyl ester exhibits high solubility in aprotic solvents such as dichloromethane (DCM) and ethyl acetate, enabling homogeneous reaction conditions. The free acid comparator suffers from poor solubility in these same solvents, often requiring the addition of highly polar co-solvents (like DMF or DMSO) or phase transfer catalysts, which complicate solvent recovery and aqueous workups at scale [1].
| Evidence Dimension | Solubility in non-polar/aprotic organic solvents (e.g., DCM) |
| Target Compound Data | Highly soluble (enables >1M homogeneous solutions in DCM/THF) |
| Comparator Or Baseline | N-Benzylglycine free acid (poorly soluble, forms suspensions) |
| Quantified Difference | Enables fully homogeneous organic-phase reactions without polar aprotic co-solvents |
| Conditions | Standard ambient temperature organic synthesis (DCM/THF) |
Facilitates scalable, homogeneous liquid-phase synthesis and simplifies downstream solvent recovery and product extraction.
Leveraging its reactive secondary amine, this compound is ideal for constructing N-alkylated peptide backbones where standard primary amino acids would fail or require excessive protection/deprotection cycles [1].
Highly suitable for the cyclization into piperazines, hydantoins, and diketopiperazines, utilizing the ethyl ester for facile intramolecular cyclization or condensation in API development [2].
Chosen for large-scale API synthesis where avoiding over-alkylation impurities and maintaining high organic-phase solubility are critical for process economics and downstream purification [2].
Corrosive